1,4-Dichlorodibenzo-p-dioxin

Analytical Chemistry Toxicology Environmental Monitoring

Procure 1,4-Dichlorodibenzo-p-dioxin (1,4-DCDD, PCDD-14) as your essential non-toxic analytical reference. With a WHO-TEF of zero, this congener uniquely serves as a negative control in AhR-reporter assays (CALUX, CAFLUX) and a calibration verification standard in EPA 1613/ISO 13914 workflows, preventing TEQ inflation. Its distinct 1,4-substitution pattern delivers specific chromatographic retention and physicochemical properties (log P 5.6, Henry's Law constant 2.4×10⁻¹ mol/(m³·Pa)) critical for environmental fate modeling and dechlorination pathway studies. Avoid generic substitution—only this congener combines zero AhR activation with well-characterized parameters for rigorous method validation.

Molecular Formula C12H6Cl2O2
Molecular Weight 253.08 g/mol
CAS No. 54536-19-5
Cat. No. B3031602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorodibenzo-p-dioxin
CAS54536-19-5
Molecular FormulaC12H6Cl2O2
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC3=C(C=CC(=C3O2)Cl)Cl
InChIInChI=1S/C12H6Cl2O2/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H
InChIKeyMBMUPQZSDWVPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dichlorodibenzo-p-dioxin (CAS 54536-19-5): Certified Reference Standard and Non-Toxic PCDD Congener for Analytical Calibration


1,4-Dichlorodibenzo-p-dioxin (1,4-DCDD, PCDD-14, CAS 54536-19-5) is a dichlorinated congener within the polychlorinated dibenzo-p-dioxin (PCDD) family of persistent organic pollutants [1]. With a molecular weight of 253.081 g/mol and the molecular formula C12H6Cl2O2, this compound contains two chlorine atoms at the 1 and 4 positions of the dibenzo-p-dioxin skeleton [2]. Unlike the highly toxic 2,3,7,8-substituted congeners that dominate regulatory monitoring programs, 1,4-DCDD exhibits negligible aryl hydrocarbon receptor (AhR) activation and carries a Toxic Equivalency Factor (TEF) of zero under international assessment frameworks [3]. This unique toxicological profile, combined with its distinct physicochemical properties including Henry's Law constant of 2.4×10⁻¹ mol/(m³·Pa), log P of 5.6, and water solubility of 0.0065 g/L, positions 1,4-DCDD as an essential analytical reference material and negative control for dioxin analysis method development and calibration [4][5].

Why 1,4-Dichlorodibenzo-p-dioxin Cannot Be Substituted with Other Dichlorodibenzo-p-dioxin Isomers or Higher Chlorinated Congeners


Generic substitution among PCDD congeners fails due to the profound position-dependent variation in physicochemical properties and biological activity governed by chlorine substitution patterns. Of the 75 possible PCDD congeners, only the 2,3,7,8-substituted isomers exhibit high-affinity AhR binding and associated dioxin-like toxicity, whereas non-2,3,7,8-substituted congeners such as 1,4-DCDD display negligible AhR activation and TEF values of zero [1]. This fundamental toxicological distinction creates an irreplaceable analytical role for 1,4-DCDD as a negative control that cannot be fulfilled by toxic 2,3,7,8-substituted congeners [2]. Furthermore, chlorination pattern directly influences key environmental fate parameters including vapor pressure, water solubility, Henry's Law constant, and octanol-water partition coefficient, meaning that substitution with even a structurally similar dichlorinated isomer such as 2,7-DCDD or 2,8-DCDD would alter environmental partitioning predictions and chromatographic retention behavior [3]. The combination of zero TEF with well-characterized physicochemical parameters makes 1,4-DCDD uniquely suited for analytical method validation, instrument calibration verification, and environmental fate modeling applications where the absence of toxicity signal is a prerequisite for accurate quantification .

1,4-Dichlorodibenzo-p-dioxin (CAS 54536-19-5): Quantitative Differentiation Evidence Against Closest Analogs


Toxic Equivalency Factor (TEF) of Zero Versus 2,3,7,8-TCDD (TEF = 1.0) Enables Unique Negative Control Applications

1,4-Dichlorodibenzo-p-dioxin (1,4-DCDD) carries a WHO Toxic Equivalency Factor (TEF) of 0, compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) which is assigned a reference TEF of 1.0 [1]. This TEF of zero is characteristic of all non-2,3,7,8-substituted PCDD congeners, reflecting their negligible binding affinity for the aryl hydrocarbon receptor (AhR) and consequent lack of dioxin-like toxicity [2]. In contrast, 2,3,7,8-TCDD exhibits high-affinity AhR binding (Kd approximately 0.1-1.0 nM) and is the most toxic member of the PCDD class, serving as the reference compound for all dioxin toxicity assessments [3]. The acute oral LD50 for 2,3,7,8-TCDD ranges from 0.6 µg/kg (guinea pig) to >5000 µg/kg (hamster), whereas 1,4-DCDD does not produce characteristic dioxin-like acute toxicity even at high doses due to the absence of AhR activation [2].

Analytical Chemistry Toxicology Environmental Monitoring

Henry's Law Constant Differentiation from 2,7-DCDD and Higher Chlorinated Congeners for Environmental Partitioning Prediction

1,4-Dichlorodibenzo-p-dioxin exhibits a Henry's Law constant (Hscp) of 2.4×10⁻¹ mol/(m³·Pa) at 298.15 K based on QSPR calculations [1]. This value reflects moderate volatility and air-water partitioning behavior distinct from other dichlorinated isomers and higher chlorinated congeners. For comparison, 2,7-dichlorodibenzo-p-dioxin (2,7-DCDD), which contains chlorine atoms at the 2 and 7 positions rather than 1 and 4, has a reported Henry's Law constant of 8.10 Pa·m³/mol (equivalent to approximately 0.12 mol/(m³·Pa)) [2]. The 1.5- to 2-fold difference between these dichlorinated isomers demonstrates that chlorine substitution position significantly influences air-water exchange dynamics. The contrast becomes even more pronounced when comparing 1,4-DCDD to 2,3,7,8-TCDD, which has a Henry's Law constant of 3.34 Pa·m³/mol [2]. Similarly, 1,4-DCDD has an estimated log Kow of 5.6 and water solubility of 0.0065 g/L, which differ from the experimentally determined values for 2,7-DCDD (log Kow = 5.75; water solubility = 3.75×10⁻³ mg/L) [2][3].

Environmental Fate Atmospheric Chemistry Fugacity Modeling

Certified Reference Material with 50 µg/mL in Isooctane Specification for GC-HRMS Calibration and Method Validation

1,4-Dichlorodibenzo-p-dioxin is commercially available as a certified reference material (CRM) at a standardized concentration of 50 µg/mL in isooctane, with catalog number D-206S . This CRM is specifically manufactured for calibration and verification of analytical instrumentation employed in PCDD/PCDF measurement [1]. In contrast, the 17 toxic 2,3,7,8-substituted congeners mandated by regulatory methods (e.g., US EPA Method 1613, ISO 13914) are typically supplied as complex native and mass-labeled standard mixtures at varying concentrations rather than as individual certified reference standards [2]. The availability of 1,4-DCDD as a single-analyte CRM at a defined concentration (50 µg/mL ± certified uncertainty) provides unique value for method development activities including: establishing instrument detection limits (IDL), verifying chromatographic resolution from co-eluting congeners, and serving as a matrix spike recovery check compound that does not interfere with TEQ calculations [3]. The isooctane solvent matrix (boiling point 99.2°C) is compatible with direct injection into GC-HRMS systems without requiring solvent exchange .

Analytical Chemistry Quality Assurance Regulatory Compliance

Distinct GC Retention Characteristics Enable Chromatographic Resolution from Co-Eluting Dichlorinated Isomers

The chlorine substitution pattern of 1,4-dichlorodibenzo-p-dioxin produces distinct gas chromatographic retention behavior that enables its resolution from other dichlorinated PCDD congeners [1]. The Kovats retention index for 1,4-DCDD has been determined and compiled alongside values for all other dichlorinated isomers, with the 1,4-substitution pattern producing a specific retention index that differs from positional isomers including 2,7-DCDD and 2,8-DCDD [2]. In GC-HRMS analysis under standard PCDD/PCDF method conditions (e.g., DB-5 or DB-Dioxin capillary columns, 60 m length, 0.25 mm ID, 0.25 µm film thickness), 1,4-DCDD elutes as a distinct peak with retention time offset from other dichlorinated congeners [3]. This chromatographic resolution is essential for accurate identification and quantification in complex environmental extracts where multiple dichlorinated PCDDs may co-occur [4].

Gas Chromatography Mass Spectrometry Congener-Specific Analysis

Photochemical Formation Pathway from Triclosan Distinguishes 1,4-DCDD from Combustion-Derived 2,3,7,8-Substituted Congeners

1,4-Dichlorodibenzo-p-dioxin can be formed through the photochemical conversion of triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), a common antimicrobial agent found in personal care products [1]. This formation pathway is mechanistically distinct from the thermal and combustion-derived processes that generate the 2,3,7,8-substituted PCDD congeners regulated under toxic equivalency frameworks [2]. Under aqueous photolysis conditions, triclosan undergoes photocyclization to yield 1,4-DCDD as a specific photoproduct, whereas combustion of chlorinated precursors at high temperatures (300-800°C) yields complex PCDD/PCDF mixtures dominated by 2,3,7,8-substituted congeners [3]. This source-specific formation signature enables the use of 1,4-DCDD as a potential marker compound for photochemical dioxin formation in aquatic environments receiving triclosan inputs, in contrast to combustion-derived dioxin profiles [4].

Environmental Chemistry Source Apportionment Emerging Contaminants

Dechlorination Intermediate in Anaerobic Microbial Transformation Pathways Enabling Bioremediation Research

1,4-Dichlorodibenzo-p-dioxin serves as a key intermediate in the anaerobic microbial dechlorination pathways of higher chlorinated PCDDs [1]. Studies using Dehalococcoides ethenogenes and related dechlorinating microbial consortia have demonstrated that 1,4-DCDD can be produced via peri-dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TeCDD) and subsequently dechlorinated to monochlorinated congeners [2]. In sediment microcosm experiments, the dechlorination pathway from 1,2,3,4-TeCDD proceeds primarily via 1,4-DCDD as an intermediate, in contrast to alternative pathways through 2,3-dichlorodibenzo-p-dioxin [3]. This position-specific dechlorination selectivity reflects the preference of reductive dehalogenase enzymes for lateral (peri) chlorine positions over longitudinal positions [4]. The half-life of 1,4-DCDD under anaerobic dechlorinating conditions has been characterized in laboratory microcosm studies, enabling kinetic modeling of natural attenuation processes [2].

Bioremediation Microbial Ecology Dechlorination Kinetics

High-Value Application Scenarios for 1,4-Dichlorodibenzo-p-dioxin (CAS 54536-19-5) in Research and Industrial Settings


GC-HRMS Instrument Calibration and Method Validation Without TEQ Interference

Analytical laboratories performing regulatory PCDD/PCDF analysis under US EPA Method 1613, ISO 13914, or equivalent protocols should procure 1,4-dichlorodibenzo-p-dioxin certified reference material (50 µg/mL in isooctane) for initial instrument calibration verification, chromatographic resolution testing, and method detection limit establishment. Because 1,4-DCDD carries a WHO-TEF of zero, it can be used as a calibration check standard without contributing to the toxicity-weighted TEQ sum, unlike 2,3,7,8-substituted congeners [1]. This enables laboratories to verify instrument performance and method recovery without artificially inflating TEQ results or requiring complex blank subtraction procedures .

Negative Control for Aryl Hydrocarbon Receptor (AhR) Activation Bioassays

Toxicology researchers utilizing AhR-dependent reporter gene assays (e.g., CALUX, H4IIE-luc, CAFLUX) require a structurally authentic PCDD congener that exhibits negligible AhR activation to serve as a negative control. 1,4-DCDD fulfills this requirement because its 1,4-chlorine substitution pattern prevents the high-affinity AhR binding characteristic of 2,3,7,8-substituted congeners [1]. This compound enables researchers to establish baseline AhR activation levels and confirm assay specificity without the confounding toxicity signal inherent to 2,3,7,8-TCDD or other toxic PCDD congeners .

Environmental Fate Model Parameterization Requiring Congener-Specific Physicochemical Constants

Environmental scientists conducting multimedia fugacity modeling (Level I-IV) or quantitative structure-activity relationship (QSAR) studies should select 1,4-DCDD based on its experimentally derived and QSPR-calculated physicochemical parameters including Henry's Law constant (2.4×10⁻¹ mol/(m³·Pa)), estimated log Kow (5.6), and water solubility (0.0065 g/L) [1]. These congener-specific values differ measurably from those of 2,7-DCDD and other dichlorinated isomers, making 1,4-DCDD the appropriate selection for modeling scenarios where the 1,4-substitution pattern is environmentally relevant (e.g., triclosan phototransformation studies) [2].

Bioremediation Research Requiring Defined Dechlorination Pathway Intermediates

Microbiologists and environmental engineers investigating anaerobic dechlorination of PCDDs in contaminated sediments or developing bioaugmentation strategies should procure 1,4-DCDD as a reference compound for identifying and quantifying dechlorination intermediates. Studies have established that 1,4-DCDD is a specific intermediate in the Dehalococcoides-mediated dechlorination of 1,2,3,4-TeCDD, and its presence in environmental samples provides evidence of active microbial dechlorination processes [1]. The compound serves as an authentic standard for confirming retention time and mass spectral matches in complex environmental extracts .

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